N-methyl-5-{[4-(methylcarbamoyl)-1-(propan-2-yl)-1H-1,2,3-triazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxamide
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Overview
Description
N-methyl-5-{[4-(methylcarbamoyl)-1-(propan-2-yl)-1H-1,2,3-triazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-5-{[4-(methylcarbamoyl)-1-(propan-2-yl)-1H-1,2,3-triazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxamide typically involves multiple steps, starting with the preparation of the thiadiazole and triazole rings. The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. The triazole ring is often formed via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, which involves the reaction of an azide with an alkyne.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-methyl-5-{[4-(methylcarbamoyl)-1-(propan-2-yl)-1H-1,2,3-triazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
N-methyl-5-{[4-(methylcarbamoyl)-1-(propan-2-yl)-1H-1,2,3-triazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxamide has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-methyl-5-{[4-(methylcarbamoyl)-1-(propan-2-yl)-1H-1,2,3-triazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole and triazole derivatives, such as:
- 1,3,4-thiadiazole-2-amine
- 1,2,3-triazole-4-carboxamide
- 5-(methylcarbamoyl)-1,2,3-thiadiazole
Uniqueness
N-methyl-5-{[4-(methylcarbamoyl)-1-(propan-2-yl)-1H-1,2,3-triazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C11H15N7O2S2 |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-methyl-5-[5-(methylcarbamoyl)-3-propan-2-yltriazol-4-yl]sulfanylthiadiazole-4-carboxamide |
InChI |
InChI=1S/C11H15N7O2S2/c1-5(2)18-10(6(14-16-18)8(19)12-3)21-11-7(9(20)13-4)15-17-22-11/h5H,1-4H3,(H,12,19)(H,13,20) |
InChI Key |
BKFCZDGGRJUZBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=C(N=N1)C(=O)NC)SC2=C(N=NS2)C(=O)NC |
Origin of Product |
United States |
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